Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[2-(5-chloro-2-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-19-8-7-16(23)13-18(19)25-21(28)20(27)24-14-15-9-11-26(12-10-15)22(29)31-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGLYJCAORFISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 393.87 g/mol. The structure includes a piperidine ring, an acetamido group, and a chloro-substituted methoxyphenyl moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. A study screened various derivatives for their in vitro antimicrobial activity, revealing moderate to good effectiveness against several bacterial strains (Table 1).
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Good |
| Compound C | P. aeruginosa | Excellent |
Table 1: Antimicrobial activity of related compounds.
Anticancer Activity
Another significant area of research involves the anticancer potential of this compound. Studies have demonstrated that related piperidine derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, a recent study highlighted that compounds similar to our target compound showed promising results in inhibiting tumor growth in vitro and in vivo.
Case Studies
- Case Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of phenyl piperidine derivatives on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation.
- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of various piperidine derivatives against multi-drug resistant strains of bacteria. The findings suggested that modifications to the phenyl group enhanced antibacterial efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several piperidine/piperazine derivatives documented in the literature. Key comparisons include:
Key Observations :
- Piperidine vs.
- Substituent Impact : The 5-chloro-2-methoxyphenyl group is shared with Compound 23, suggesting possible similarities in hydrophobic interactions or halogen bonding. However, the benzodioxole group in Compound 23 may enhance metabolic stability compared to the phenyl carbamate in the target compound .
- Synthetic Yields : Piperidine derivatives synthesized via asymmetric cyclopropanation (e.g., ) achieve higher yields (91–94%) than piperazine analogues (60–72%), possibly due to optimized catalytic conditions .
Physicochemical Properties
Elemental analysis data from highlights discrepancies in carbon content (e.g., 54.95% for C₂₆H₂₇BrN₂O₃·2HCl vs. >59% for other analogues), suggesting variability in purity or crystallinity among HCl salts . The target compound’s lack of a salt form may result in differing solubility profiles compared to these analogues.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions, including amide coupling and piperidine functionalization. Key steps include:
- Coupling of 5-chloro-2-methoxyaniline with oxoacetic acid derivatives under reflux in anhydrous dichloromethane (DCM) using coupling agents like EDC/HOBt .
- Piperidine core modification via nucleophilic substitution or reductive amination, requiring controlled temperatures (0–25°C) and inert atmospheres .
- Optimization strategies : Vary solvents (e.g., DMF vs. THF), adjust catalyst concentrations (e.g., triethylamine), and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
- Purity analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Q. What initial in vitro assays are recommended to assess its biological activity?
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can computational modeling predict its interaction with target enzymes, and what parameters are critical for docking studies?
- Software tools : Use AutoDock Vina or Schrödinger Suite for molecular docking.
- Key parameters :
- Binding affinity : Calculate ΔG values to prioritize high-affinity conformations.
- Active site flexibility : Apply induced-fit docking to account for receptor plasticity .
- Validation : Compare predicted interactions with crystallographic data (e.g., PDB entries) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Experimental variables : Compare cell lines (e.g., primary vs. immortalized), assay protocols (e.g., incubation time), and compound solubility (DMSO vs. PBS) .
- Dose-response curves : Re-evaluate IC values using standardized protocols (e.g., CLSI guidelines) .
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .
Q. How does modifying substituents on the phenyl or piperidine rings affect pharmacokinetic properties?
- Structure-Activity Relationship (SAR) studies :
- Phenyl ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance metabolic stability .
- Piperidine ring : Replace methyl groups with bulkier substituents to reduce CYP450-mediated oxidation .
- ADMET profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives .
Q. What experimental approaches validate its stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks .
- Light sensitivity : Expose to UV-Vis light and monitor photodegradation products using LC-MS .
Methodological Notes
- Data contradiction analysis : Cross-reference biological activity data with structural analogs (e.g., oxadiazole or pyrazolopyrimidine derivatives) to identify conserved mechanisms .
- Experimental design : Prioritize DoE (Design of Experiments) frameworks to systematically optimize synthesis and bioactivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
